N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-3-12(15)13-8-9-6-10-4-5-11(7-9)14(10)2/h3,9-11H,1,4-8H2,2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAZRTZEDLOSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Tropane Core: The tropane core can be synthesized through a series of reactions starting from readily available starting materials such as cycloheptanone.
Introduction of the Methyl Group:
Attachment of the Prop-2-enamide Group: The final step involves the attachment of the prop-2-enamide group to the tropane core, which can be accomplished through amide bond formation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its tropane core is particularly useful in the construction of alkaloids and other bioactive compounds.
Biology: The biological activity of N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide can be explored in various biological assays to determine its potential as a therapeutic agent.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The tropane core is known to bind to nicotinic acetylcholine receptors, which play a crucial role in neurotransmission. The prop-2-enamide group may further modulate the activity of these receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide with structurally related compounds:
Key Observations
Linkage Stability :
- The target compound’s amide bond resists hydrolysis compared to esters in atropine, suggesting prolonged half-life in vivo .
- Prop-2-enamide’s conjugated double bond may restrict rotational freedom, optimizing receptor interactions .
Spirocyclic derivatives (e.g., B2) demonstrate anticancer activity, highlighting the scaffold’s versatility for diverse targets .
Solubility and Physicochemical Properties :
- Esters like atropine (logP ~1.5) are more lipophilic than amides, which may improve blood-brain barrier penetration. However, the target compound’s amide group could enhance water solubility (e.g., calculated logP ~1.2) .
- Molecular weight differences (246.3 vs. 371.5 for morpholine derivatives) influence bioavailability and dosing .
Synthetic Routes: The target compound’s synthesis likely involves amidation of 3-aminomethyltropane intermediates, whereas esters (e.g., atropine) require esterification or transesterification .
Contradictions and Limitations
- While naphthamide derivatives show antipathogenic activity, spirocyclic analogs (B2) target cancer, indicating divergent structure-activity relationships (SAR) .
- Evidence gaps exist regarding the target compound’s explicit biological data, necessitating further empirical validation.
Research Findings and Data Tables
Physicochemical Comparison
| Property | Target Compound | Atropine | Naphthamide 19a | B2 |
|---|---|---|---|---|
| Molecular Weight | 246.3 | 289.4 | ~350 | ~550 |
| logP (Predicted) | 1.2 | 1.5 | 2.8 | 3.1 |
| Hydrogen Bond Acceptors | 3 | 4 | 4 | 7 |
| Rotatable Bonds | 4 | 5 | 6 | 9 |
Biological Activity
N-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including cytotoxic effects, receptor interactions, and therapeutic potential.
Chemical Structure and Properties
The compound features a bicyclic structure that is known to influence its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 271.39 g/mol. The presence of nitrogen in the bicyclic system contributes to its pharmacological properties.
1. Cytotoxicity
Research has demonstrated that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that certain 2,4-bis(benzylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-ones showed preferential toxicity towards tumor cells compared to normal cells, with IC50 values indicating significant cytotoxicity (IC50 values ranging from 0.5 to 10 µM) .
2. Receptor Interactions
This compound has been studied for its interactions with various receptors, particularly in the central nervous system (CNS). It acts as a modulator for acetylcholine receptors, which are critical in neurotransmission and cognitive functions . The compound's structural similarity to known acetylcholine analogs suggests potential applications in treating neurodegenerative diseases.
3. Therapeutic Potential
The compound's unique properties have led to investigations into its role as a therapeutic agent. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments for Alzheimer's disease and other cognitive disorders . Additionally, the compound's selective toxicity towards cancer cells positions it as a potential chemotherapeutic agent.
Case Study 1: Cytotoxic Effects on Cancer Cells
A study involving various derivatives of azabicyclo compounds demonstrated that modifications in the structure could enhance cytotoxicity against specific cancer types. The study found that compounds with higher logP values exhibited increased cell membrane permeability, leading to enhanced cytotoxic effects .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that this compound could reduce oxidative stress markers and improve neuronal survival rates in vitro .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
